8-Bromo-5-methoxyquinolin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Bromo-5-methoxyquinolin-4-ol, has been a subject of interest in the field of organic chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 8-Bromo-5-methoxyquinolin-4-ol is characterized by a quinoline core, which is a bicyclic compound that consists of a benzene ring fused with a pyridine ring . The bromine atom is attached at the 8th position, and a methoxy group (-OCH3) is attached at the 5th position of the quinoline core.Scientific Research Applications
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Medicinal Chemistry : Quinoline and its analogues play a major role in the field of medicinal chemistry . Compounds containing the 8-HQ nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
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Drug Discovery : Quinoline is a vital scaffold for leads in drug discovery . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
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Cancer Treatment : Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
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Antiviral and Antibacterial Activities : This review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
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Synthetic Organic Chemistry : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
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Green Chemistry : Eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols are also useful for the construction and functionalization of this compound .
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Alzheimer’s Disease Treatment : 8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities. They have been studied for their potential in treating Alzheimer’s disease .
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Antiviral Activities : 8-Hydroxyquinoline derivatives have shown potential antiviral activities. This makes them interesting for the development of new antiviral drugs .
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Synthesis of Bioactive Compounds : Quinoline and its analogues are used in the synthesis of bioactive compounds. They are used as building blocks in the synthesis of various pharmacologically active scaffolds .
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Green Chemistry : Quinoline and its analogues are used in green chemistry. Eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols are used for the construction and functionalization of this compound .
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Industrial Applications : Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry .
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Drug Discovery : Quinoline is a vital scaffold for leads in drug discovery . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
properties
IUPAC Name |
8-bromo-5-methoxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLXPGUZHOYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=CNC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677797 | |
Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-methoxyquinolin-4-ol | |
CAS RN |
643069-40-3, 161405-28-3 | |
Record name | 8-Bromo-5-methoxy-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643069-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-5-methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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